molecular formula C6H6N4 B097808 1H-1,2,3-benzotriazol-4-amine CAS No. 18076-61-4

1H-1,2,3-benzotriazol-4-amine

Cat. No. B097808
CAS RN: 18076-61-4
M. Wt: 134.14 g/mol
InChI Key: ZDWPBMJZDNXTPG-UHFFFAOYSA-N
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Description

1H-1,2,3-Benzotriazol-4-amine is a chemical compound that serves as a core structure for various synthetic derivatives with potential pharmacological activities. It is a polycyclic heteroaromatic compound that has been the subject of numerous studies due to its interesting chemical properties and potential applications in medicinal chemistry .

Synthesis Analysis

The synthesis of derivatives of 1H-1,2,3-benzotriazol-4-amine involves various methods. For instance, a method for synthesizing 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazole-5-amine was developed, which included theoretical and experimental studies of the molecule's electronic and spatial structure . Another study reported the synthesis of novel 3-(1H-benzotriazoles) through the condensation of 3-(1H-benzotriazole-1-methylene)-4-amino-5-mercapto-1,2,4-triazole with substituted benzoic acids . Additionally, a synthetic procedure for 1H-1,2,3-benzotriazole-5-carboxaldehyde was developed, which is useful in reductive amination reactions .

Molecular Structure Analysis

The molecular structure of 1H-1,2,3-benzotriazol-4-amine derivatives has been studied using various techniques. Single crystal X-ray analysis has been employed to understand the crystal structure organization and the types of interactions, such as hydrogen bonds and stacking interactions, that contribute to the formation of the crystal structure . Photoelectron spectroscopy and quantum chemical methods have been used to investigate the electronic structures of 1H-benzotriazole and its derivatives, revealing insights into their conformational properties .

Chemical Reactions Analysis

1H-1,2,3-Benzotriazol-4-amine and its derivatives participate in a variety of chemical reactions. For example, they have been used in the aminoalkylation of benzotriazole, which converts primary amines into their mono N-[1-(benzotriazol-1-yl)alkyl] derivatives . The Mannich aminomethylation reaction has also been employed to synthesize substituted aminomethyl benzotriazoles . Furthermore, a polymeric complex of 1-phenylsulfanyl/selenylmethyl-1H-benzotriazole with Ag(I) has been used as a pre-catalyst for A3 coupling reactions to synthesize propargylamines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-1,2,3-benzotriazol-4-amine derivatives are influenced by their molecular structure. The electronic structure analysis has shown that the ionization potentials of the occupied π MOs and the n(N) orbitals are primarily affected by the substituent's electronegativity, except for certain orbitals that are influenced by direct interactions with substituent orbitals . The fluorescence properties of some derivatives have also been investigated, indicating potential applications in materials science .

Scientific Research Applications

Chemistry and Synthesis

  • Chemistry of Benzotriazole Derivatives : Studies have focused on the chemistry of compounds containing benzotriazole units, exploring their preparation, properties, and applications in creating complex compounds. These studies delve into the spectroscopic properties, structures, magnetic properties, and their biological and electrochemical activity, underscoring the potential for further investigation into unknown analogues (Boča, Jameson, & Linert, 2011).
  • Synthetic Applications : Benzotriazole-stabilized carbanions are utilized in Michael additions, showcasing the selectivity between 1,4- and 1,2-addition based on electronic and steric effects. This highlights the role of benzotriazoles in synthetic organic chemistry, particularly in additions to α,β-unsaturated ketone or ester (Katritzky & Qi, 1998).

Material Science

  • Corrosion Inhibition : Benzotriazoles, including 1H-1,2,3-benzotriazol-4-amine derivatives, are effective as corrosion inhibitors for metals, especially iron and steels. Research has reviewed their adsorption from aqueous solutions, their effect on surface layer formation, and their efficiency in a wide range of pH solutions. The study emphasizes the significant advantages of benzotriazoles in anticorrosion protection (Kuznetsov, 2020).

Biological Applications

  • Antimicrobial and Pharmaceutical Applications : Amino-1,2,4-triazoles, closely related to benzotriazoles, serve as raw materials in the fine organic synthesis industry. They are utilized in the production of pharmaceuticals, dyes, and anti-corrosion additives, highlighting their versatility and importance in developing new drugs and materials (Nazarov et al., 2021).

Environmental Safety

  • Nanocontainers for Anticorrosion : Research into creating nanocontainers with benzotriazole that can enhance protective properties and environmental safety of coatings on metals has been noted. This approach aims to increase the efficacy and safety of anticorrosion treatments, presenting a forward-looking perspective on materials protection (Kuznetsov, 2020).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2H-benzotriazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H,7H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWPBMJZDNXTPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90171011
Record name 1H-Benzotriazol-4-amine
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Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-1,2,3-benzotriazol-4-amine

CAS RN

18076-61-4
Record name 1H-Benzotriazol-4-amine
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Record name 1H-Benzotriazol-4-amine
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Record name 1H-Benzotriazol-4-amine
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Record name 1H-benzotriazol-4-amine
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